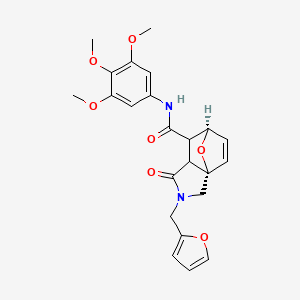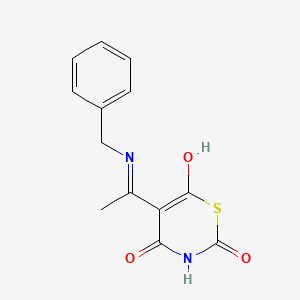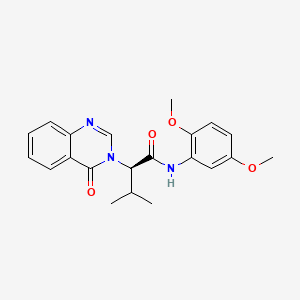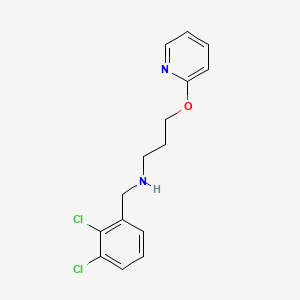
2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core, a hydroxy group, an ethoxybenzylidene moiety, and a pyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can be achieved through a multi-step process involving several key reactions:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions.
Introduction of the Ethoxybenzylidene Moiety: The ethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-ethoxybenzaldehyde in the presence of a base like sodium hydroxide.
Addition of the Pyrrolidinylmethyl Group: The final step involves the nucleophilic substitution of the benzofuran derivative with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethoxybenzylidene moiety can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-ethoxybenzylidene)-6-keto-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one.
Reduction: Formation of 2-(4-ethylbenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The benzofuran core and functional groups make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its unique structure allows for the investigation of its interactions with biological macromolecules, which can provide insights into its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one
- 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-morpholinylmethyl)-1-benzofuran-3(2H)-one
- 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-piperidinylmethyl)-1-benzofuran-3(2H)-one
Comparison
Compared to its analogs, 2-(4-ethoxybenzylidene)-6-hydroxy-7-(1-pyrrolidinylmethyl)-1-benzofuran-3(2H)-one is unique due to the presence of the pyrrolidinylmethyl group, which may confer distinct biological activity and chemical reactivity. The ethoxy group also differentiates it from other benzylidene derivatives, potentially affecting its electronic properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(2E)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23NO4/c1-2-26-16-7-5-15(6-8-16)13-20-21(25)17-9-10-19(24)18(22(17)27-20)14-23-11-3-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13+ |
Clave InChI |
YBCPVRWNIMMFBU-DEDYPNTBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-methyl-5-[2-(4-methylphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B15283706.png)
![3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15283710.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
![N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B15283722.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283729.png)

